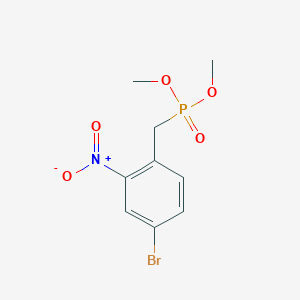![molecular formula C14H24ClN B6343964 {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1240576-92-4](/img/structure/B6343964.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride (MPPH) is an organic compound that belongs to the group of primary alkylamines. It is an important chemical intermediate and has been used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. It is a white to light yellow crystalline powder, with a melting point of 90-93°C and a boiling point of 218°C. MPPH is soluble in water, ethanol, and other polar solvents.
Wirkmechanismus
The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride is related to its ability to act as an amine. It can act as a base, forming salts with acids, or as a nucleophile, reacting with electrophiles. It can also act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters. It has also been found to have anti-inflammatory and anti-allergic effects. In addition, it has been shown to have an effect on the central nervous system, affecting the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride in laboratory experiments include its low cost, its availability, and its stability. It is also relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. However, it is not very soluble in water, and its solubility in other solvents is limited.
Zukünftige Richtungen
There are several potential future directions for the use of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride. It could be used in the development of new drugs and agrochemicals, or in the synthesis of new materials for industrial applications. It could also be used to develop new catalysts for organic synthesis. In addition, it could be used in the preparation of metal complexes for catalytic applications. Finally, it could be used in the development of new analytical methods for the detection and characterization of organic compounds.
Synthesemethoden
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride is produced from the reaction of 2-methyl propyl phenylmethyl ketone and propan-2-amine. The reaction of the two compounds produces an amide, which is then hydrolyzed to form this compound. The reaction is carried out in a solvent such as ethanol or isopropanol at a temperature of about 80°C. The reaction is typically carried out in a reflux condenser for a period of about four hours.
Wissenschaftliche Forschungsanwendungen
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride has been extensively used in scientific research as a chemical intermediate for various organic syntheses. It has been used in the synthesis of a variety of compounds such as amino acids, amines, peptides, and alkaloids. It has also been used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the preparation of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-11(2)9-13-5-7-14(8-6-13)10-15-12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPNCWPJAMAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)


![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
amine](/img/structure/B6343933.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)